molecular formula C20H17NO6 B2786325 Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate CAS No. 1448065-45-9

Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate

Cat. No. B2786325
CAS RN: 1448065-45-9
M. Wt: 367.357
InChI Key: WZRNYMSCGFEAGJ-UHFFFAOYSA-N
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Description

Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate, also known as BDDMC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDDMC belongs to the family of carbamate compounds and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. This compound has also been shown to activate the AMPK signaling pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cells. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate has several advantages for lab experiments. It has been found to be stable under various experimental conditions and can be easily synthesized in good yield. This compound is also relatively inexpensive compared to other therapeutic agents. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for the research on Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate. One potential direction is to investigate the use of this compound as a therapeutic agent in various diseases, including cancer and inflammation. Another direction is to elucidate the mechanism of action of this compound and identify its molecular targets in cells. Additionally, future studies could focus on optimizing the synthesis of this compound and developing more potent derivatives of this compound.

Synthesis Methods

The synthesis of Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate involves the reaction of 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained in good yield and can be purified by recrystallization.

Scientific Research Applications

Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to have anti-oxidant activity by scavenging free radicals and protecting cells from oxidative stress.

properties

IUPAC Name

methyl 4-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-20(23)15-6-4-14(5-7-15)19(22)21-10-2-3-11-25-16-8-9-17-18(12-16)27-13-26-17/h4-9,12H,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRNYMSCGFEAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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